ZWEDYUQIQNOZHR-PXLXIMEGSA-N
Description
ZWEDYUQIQNOZHR-PXLXIMEGSA-N is a chemical compound identified by its International Chemical Identifier (InChI) key. The lack of direct references in the evidence necessitates inferential analysis based on structurally related compounds and regulatory frameworks .
Properties
Molecular Formula |
C25H21N5O3 |
|---|---|
Molecular Weight |
439.475 |
InChI |
InChI=1S/C25H21N5O3/c1-25(2)10-17(32)20-18(11-25)33-24-21(19(20)14-6-5-9-26-12-14)23-28-22(29-30(23)13-27-24)15-7-3-4-8-16(15)31/h3-9,12-13,19,29H,10-11H2,1-2H3/b22-15+ |
InChI Key |
ZWEDYUQIQNOZHR-PXLXIMEGSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)N=CN4C3=NC(=C5C=CC=CC5=O)N4)C6=CN=CC=C6)C(=O)C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
lists compounds such as N30MaCJIAHOI KHCJIOTHI HUTpHJI (1337) and H301eHTUJI-2-rHIp0KCH6eH30aT (1242), which share functional groups (e.g., nitriles, hydroxylated aromatic rings) that may align with ZWEDYUQIQNOZHR-PXLXIMEGSA-N’s inferred structure. These analogues often exhibit variations in solubility, stability, and reactivity due to substituent positioning .
Table 1: Hypothetical Comparative Properties
| Property | This compound | Compound 1337 (N30MaCJIAHOI KHCJIOTHI HUTpHJI) | Compound 1242 (H301eHTUJI-2-rHIp0KCH6eH30aT) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 298 | 325 |
| Solubility (mg/mL) | 0.5–1.0 (aqueous) | 1.2 | 0.8 |
| LogP (Lipophilicity) | 2.8 | 3.1 | 2.5 |
| Stability (pH 7.4) | Moderate | High | Low |
Note: Data inferred from structural trends in .
Pharmacological and Regulatory Context
emphasizes rigorous regulatory evaluations for compounds in drug development. For example, 4,4'-H3OIpoINJINIeHINpeHO1 IOJIHMep c IHXJIOpKapO0HaTOM (1682) () highlights the importance of clinical safety and efficacy data, a standard applicable to this compound if it were a therapeutic candidate. Regulatory approval would require comparative bioavailability studies and proof of equivalence to originator compounds, as outlined in .
Enzymatic Interactions
references enzyme inhibitors such as ΦepMeHTbI aIeHO3HHIe3aMNHa3a (AIA), suggesting this compound might modulate similar enzymatic pathways. Comparative studies would evaluate its inhibitory potency (IC₅₀) against analogues like 1-H30npoIHJIaMHHO-3-(1-HaΦToKcH)-2-IpOIaHOJIa rHJpOxJIOpHI (1392) (), which targets aminotransferases .
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